Product packaging for 5-Amino-2-propylphenol(Cat. No.:CAS No. 85681-95-4)

5-Amino-2-propylphenol

Cat. No.: B8802800
CAS No.: 85681-95-4
M. Wt: 151.21 g/mol
InChI Key: OBSVPCXXFVMJDF-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenols and Aromatic Amines Research

5-Amino-2-propylphenol belongs to the classes of substituted phenols and aromatic amines. Substituted phenols, characterized by a hydroxyl group attached to an aromatic ring with additional functional groups, are a cornerstone of organic chemistry. oregonstate.edu The nature and position of these substituents significantly influence the molecule's physical and chemical properties, including its acidity, reactivity in electrophilic aromatic substitution, and antioxidant potential. oregonstate.edumdpi.com Research in this area focuses on synthesizing novel phenols with specific functionalities to tailor their properties for various applications, from polymer production to pharmaceuticals. oregonstate.edu

Aromatic amines, on the other hand, are compounds containing an amino group bonded to an aromatic ring. wikipedia.org They are fundamental building blocks in the synthesis of a vast array of materials, including dyes, agrochemicals, and pharmaceuticals. rsc.org The amino group's basicity and nucleophilicity are key to its chemical behavior. Research into aromatic amines often explores new synthetic routes and their application as precursors for more complex molecules. rsc.orgrsc.org

This compound uniquely combines the functionalities of both these classes. The interplay between the electron-donating amino and hydroxyl groups and the alkyl substituent on the aromatic ring creates a molecule with distinct electronic and steric characteristics, making it a point of interest for researchers exploring the synthesis and properties of multifunctional aromatic compounds.

Historical Perspective of Aminoalkylphenols in Chemical Synthesis and Biological Studies

The study of aminoalkylphenols, a broader class to which this compound belongs, has a significant history in both chemical synthesis and biological investigations. The construction of these molecules, often achieved through methods like the Mannich reaction, has been a subject of organic synthesis research for decades. researchgate.net This reaction allows for the introduction of an aminomethyl group onto a phenolic substrate, providing a versatile route to a wide range of aminoalkylphenol derivatives. researchgate.net

From a biological standpoint, aminoalkylphenols have been explored for various potential therapeutic applications. For instance, certain substituted α-aminocresols, a type of aminoalkylphenol, were investigated as potential antimalarial agents. acs.org More recent studies have focused on the antibacterial properties of indoline-derived phenolic Mannich bases, demonstrating the continued interest in this class of compounds for developing new antimicrobial agents. chemrxiv.org These investigations have highlighted how modifications to the alkyl and amino groups, as well as the phenolic ring, can significantly impact biological activity. chemrxiv.org The historical and ongoing research into aminoalkylphenols provides a rich context for understanding the potential significance of specific derivatives like this compound.

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound is recognized as a useful chemical intermediate. ontosight.ai Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows it to participate in a variety of chemical reactions. This makes it a valuable starting material for the synthesis of more complex molecules. For example, it can be used in the production of dyes and pigments, where the aromatic amine and phenol (B47542) moieties can be chemically modified to create colored compounds. ontosight.ai

The compound's structure is also relevant in medicinal chemistry research. The phenol and amino groups can form hydrogen bonds and interact with biological targets such as enzymes and receptors, making it a scaffold for the design of new bioactive molecules. ontosight.ai

Overview of Research Domains for this compound

The primary research domains for this compound are centered on its applications as a synthetic intermediate and its potential biological activities. ontosight.ai Key areas of investigation include:

Dye and Pigment Industry: Its role as a precursor in the synthesis of various dyes and pigments is a significant area of application. ontosight.ai

Pharmaceutical Research: The compound is explored as a potential building block in the development of new drug candidates due to its inherent biological activity. ontosight.ai

Biotechnology: Its properties are of interest in biotechnological applications, including the synthesis of other bioactive compounds. ontosight.ai

Chemical Properties of this compound

PropertyValue
Molecular Formula C9H13NO alfa-chemistry.com
Molecular Weight 151.21 g/mol echemi.com
CAS Number 85681-95-4 alfa-chemistry.com
Melting Point 109-110 °C echemi.com
Boiling Point 288 °C at 760 mmHg alfa-chemistry.com
Density 1.084 g/cm³ alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B8802800 5-Amino-2-propylphenol CAS No. 85681-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85681-95-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-amino-2-propylphenol

InChI

InChI=1S/C9H13NO/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,11H,2-3,10H2,1H3

InChI Key

OBSVPCXXFVMJDF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)N)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Amino 2 Propylphenol

Classical Approaches to Alkylaminophenol Synthesis

Traditional methods for synthesizing alkylaminophenols like 5-Amino-2-propylphenol have long relied on foundational reactions in organic chemistry. These pathways, primarily involving nitration followed by reduction and direct amination techniques, have been the bedrock for producing these molecules.

Nitration and Reduction Pathways

A prevalent classical strategy for introducing an amino group onto a phenolic ring involves a two-step sequence: nitration followed by reduction. This approach is a fundamental method for preparing primary anilines from phenolic precursors. semanticscholar.orgresearchgate.net

The synthesis typically commences with a suitable propylphenol as the starting material. This substrate undergoes nitration, where a nitro group (-NO2) is introduced onto the aromatic ring. The reaction is commonly achieved using a nitrating agent, such as nitric acid. google.com The position of the nitro group is directed by the existing hydroxyl and propyl groups on the ring. For the synthesis of this compound, the goal is to introduce the nitro group at the 5-position relative to the hydroxyl group.

Following successful nitration, the resulting nitrophenol intermediate is subjected to a reduction step. researchgate.net This process converts the nitro group into a primary amine (-NH2), yielding the final aminophenol product. A variety of reducing agents can be employed for this transformation, with common choices including hydrogen gas with a metal catalyst (e.g., palladium on carbon, Pd/C) or metals in acidic media. google.comprepchem.com The reduction of nitroarenes is a well-established and efficient method for the synthesis of primary anilines. semanticscholar.orgresearchgate.net

Table 1: Representative Conditions for Nitration and Reduction

Step Reagents & Conditions Starting Material Intermediate/Product Notes
Nitration Nitric acid (20-100%), liquid phase 2-propylphenol (B147445) 2-propyl-5-nitrophenol Reaction conditions influence regioselectivity. google.com
Reduction H2, Pd/C, Ethanol 2-propyl-5-nitrophenol This compound A common and high-yielding method for nitro group reduction. prepchem.com

Amination of Substituted Phenols

Direct amination of phenols represents a more direct classical route, circumventing the need for the nitration-reduction sequence. These methods aim to form a carbon-nitrogen bond directly on the aromatic ring. While historically challenging, several approaches have been developed.

One such method is the palladium-catalyzed conversion of phenols to primary anilines using hydrazine (B178648) as both the amine and hydride source. semanticscholar.orgrsc.org This reaction can be applied to a broad range of substituted phenols, including those with alkyl groups like propylphenol. semanticscholar.org The process typically uses a simple Pd/C catalyst. semanticscholar.orgrsc.org

Another strategy involves the photoamination of phenols. For instance, the irradiation of o-alkenylphenols with alkylamines can result in a Markovnikov-type amination to yield o-(1-alkylaminoalkyl)phenols. oup.com This process is initiated by a proton transfer in the excited state. oup.com While this specific example leads to an aminoalkyl side chain, it demonstrates the principle of using light to facilitate C-N bond formation on a phenol-derived substrate.

Selective N-alkylation of aminophenols can also be achieved through condensation with an aldehyde followed by reduction with a reagent like sodium borohydride (B1222165) in a one-pot reaction. umich.edu

Advanced and Stereoselective Synthetic Routes

Modern synthetic chemistry has introduced more sophisticated and selective methods for preparing aminophenols. These advanced routes often employ transition-metal catalysis and focus on achieving high levels of chemo-, regio-, and stereoselectivity, which are crucial for synthesizing complex molecules and their precursors.

Transition Metal-Catalyzed Coupling Reactions for Phenolic Alkylation and Amination

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-O bonds. The Buchwald-Hartwig amination, for example, is a cornerstone reaction for synthesizing aromatic amines from aryl halides or triflates under palladium catalysis. google.com In the context of this compound, a synthetic route could involve the coupling of a protected 5-halo-2-propylphenol with an ammonia (B1221849) equivalent.

Palladium catalysis is also central to the direct conversion of phenols to anilines, offering a more atom-economical approach by avoiding the pre-functionalization required in classical cross-coupling reactions. semanticscholar.orgrsc.org Research has demonstrated that simple Pd/C can effectively catalyze the reaction between a variety of phenols and hydrazine. semanticscholar.org Similarly, copper-catalyzed hydroxylation of aryl halides provides a complementary route to phenolic intermediates from readily available starting materials. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Amination

Reaction Type Catalyst System Substrates Product Type Key Features
Direct Phenol (B47542) Amination Pd/C (5 wt%), N2H4·H2O Substituted Phenols Primary Anilines Converts phenols directly to anilines; broad substrate scope. semanticscholar.orgrsc.org
Buchwald-Hartwig Amination Palladium catalyst, base Aryl Halides, Amines Aromatic Amines A widely used method for C-N bond formation. google.com
Silver-Catalyzed Amination Silver catalyst, Azodicarboxylates para-unsubstituted phenols para-aminophenols Proceeds in water with high para-selectivity. sci-hub.se

Chemo- and Regioselective Functionalization of Aromatic Rings

Achieving the correct substitution pattern (regioselectivity) and reacting only the desired functional group (chemoselectivity) are paramount in multi-step syntheses. For this compound, the challenge lies in introducing the amino group at the C-5 position while the hydroxyl and propyl groups are at C-1 and C-2, respectively.

Recent advances have enabled remarkable control over the site-selectivity of C-H functionalization on unprotected phenols. For example, a silver-catalyzed method has been developed for the para-selective amination of phenols that lack a substituent at the para-position. sci-hub.se This reaction proceeds smoothly in water, offering a green and efficient route to para-aminophenols. sci-hub.se

Synergistic catalysis can also be employed to control regioselectivity. In certain N-alkylation reactions, the combination of single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to reverse the typical regioselectivity of the reaction. acs.org Such strategies, which fine-tune the electronic and steric environment of the reaction, are critical for the selective synthesis of complex aromatic compounds.

Enantioselective Synthesis of this compound Precursors

While this compound itself is achiral, the synthesis of chiral precursors is a significant area of research, as such precursors can be valuable as chiral ligands or building blocks for pharmacologically active molecules. researchgate.net The synthesis of enantiopure aminophenols is an important subject because these compounds are found in natural products and have applications in asymmetric synthesis. researchgate.net

One strategy for creating chiral precursors involves the stereoselective Henry reaction. For example, the reaction between 3-hydroxybenzaldehyde (B18108) and nitroethane, catalyzed by a chiral copper complex, can produce a chiral nitroalcohol precursor with high enantiomeric excess. google.com This intermediate can then be further elaborated to a chiral aminophenol.

Organocatalysis offers another powerful avenue for enantioselective transformations. For instance, SPINOL-derived chiral phosphoric acid catalysts can promote the efficient N-alkylation of certain nitrogen-containing heterocycles via in situ generated aza-para-quinone methide intermediates. acs.orgnih.gov Similarly, phase-transfer catalysis using chiral quaternary ammonium (B1175870) catalysts has been used for the enantioselective alkylation of pyrrole (B145914) derivatives, which are precursors to chiral prolines. nih.gov These methods could be adapted to generate chiral precursors for aminophenols where chirality is located on an alkyl or aminoalkyl side chain.

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Aqueous Reaction Media Investigations

The choice of solvent is a fundamental aspect of green synthesis. Traditional organic solvents often pose environmental and safety hazards. Consequently, research has shifted towards investigating benign alternatives like water or eliminating the solvent altogether.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The catalytic reduction of nitrophenols to aminophenols has been successfully demonstrated in aqueous media. rsc.orgmdpi.com This approach is particularly relevant for the synthesis of this compound. The reaction is typically carried out using a reducing agent such as sodium borohydride (NaBH₄) in the presence of a heterogeneous catalyst. rsc.org

The catalytic performance in water is highly dependent on the catalyst's stability and activity in the aqueous environment. For instance, palladium nanoparticles supported on graphene (Pd/G) have shown high activity and stability in the aqueous-phase hydrogenation of nitrophenols. rsc.org Similarly, gold nanoparticles (AuNPs) have been used for the aqueous reduction of p-nitrophenol, and kinetic studies have been performed to understand the influence of temperature and reactant concentrations. mdpi.comacs.org The use of an aqueous medium not only enhances the green profile of the synthesis but can also simplify product isolation, as many aminophenols have limited solubility in water at neutral pH.

Solvent-Free Conditions: Solvent-free reactions represent a significant step forward in green chemistry, minimizing waste and often increasing reaction rates. Mechanochemistry, where mechanical energy is used to initiate reactions, is a promising solvent-free technique. ucf.edu Another approach is the use of solid-supported reagents or catalysts under thermal conditions without any solvent. For example, the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles has been demonstrated using copper nanoparticles on a bentonite (B74815) support, and this same catalyst was effective for the reduction of 4-nitrophenol (B140041) in water, highlighting its versatility. beilstein-journals.orgnih.gov While specific studies on the solvent-free synthesis of this compound are not prevalent, the principles established for other substituted nitrophenols could be applied, potentially using a solid reducing agent and a heterogeneous catalyst under optimized temperature conditions.

Sustainable Catalysis in Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace expensive and toxic heavy metal catalysts with more abundant, environmentally friendly, and recyclable alternatives.

The catalytic reduction of the nitro group in 2-propyl-5-nitrophenol is the key step in synthesizing this compound. While precious metals like platinum and palladium are highly effective, there is a growing interest in using catalysts based on more earth-abundant metals such as copper (Cu), nickel (Ni), and cobalt (Co). mdpi.comekb.eg

Non-Precious Metal Catalysts: Copper nanoparticles (CuNPs) have emerged as a cost-effective and green catalyst for nitrophenol reduction. mdpi.comrsc.org For example, CuNPs supported on materials like polydopamine-coated magnetite or natural bentonite have demonstrated high catalytic activity and recyclability. beilstein-journals.orgmdpi.com Nickel-based nanocatalysts, such as those supported on zeolite-Y, have also been used for the efficient reduction of nitrophenols under mild conditions using hydrazine hydrate (B1144303) as a reducing agent. ekb.eg These catalysts offer the potential for a more sustainable industrial synthesis of this compound.

Catalyst Support and Recyclability: The choice of support material is crucial for catalyst stability, activity, and recyclability. Supports with high surface areas, such as mesoporous silica (B1680970) (SBA-15) or graphene, can enhance the dispersion of metal nanoparticles, leading to higher catalytic efficiency. rsc.orgresearchgate.net Magnetic nanoparticles (e.g., CoFe₂O₄) have been used as a core to support catalytic nanoparticles (e.g., Au), allowing for easy recovery of the catalyst from the reaction mixture using an external magnet. rsc.org This approach simplifies downstream processing and allows for multiple reuse cycles of the catalyst, which is both economically and environmentally advantageous. For example, a gold-decorated cobalt ferrite (B1171679) nanoparticle catalyst was reused for 10 cycles in an oxidation reaction with no significant loss of performance. rsc.org

Below is a table summarizing the performance of various sustainable catalysts in the reduction of substituted nitrophenols, which serves as a model for the synthesis of this compound.

Table 1: Performance of Sustainable Catalysts in Analogous Nitrophenol Reductions

Catalyst Substrate Reducing Agent Solvent Conversion (%) Reaction Time Citation
Cu NPs/bentonite 4-Nitrophenol NaBH₄ Water >99 90 s beilstein-journals.orgnih.gov
Ni/Zeolite-Y p-Nitrophenol N₂H₄·H₂O Ethanol 100 2 min ekb.eg
Au/CoFe₂O₄ 4-Nitrophenol NaBH₄ Water 100 20 min rsc.org
Pd/Graphene p-Nitrophenol NaBH₄ Water ~100 < 6 min rsc.org
Cu(II) Complex 4-Nitrophenol NaBH₄ Methanol/Water 97.5 60 min mdpi.com
Pd/SBA-15 p-Nitrophenol H₂ Methanol ~100 - researchgate.net

Large-Scale Synthesis and Process Optimization for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key strategies include the adoption of continuous manufacturing technologies and the implementation of robust process analytical technology (PAT).

Process Intensification with Continuous Flow Reactors: Continuous flow chemistry offers numerous advantages over traditional batch processing for large-scale synthesis. Packed-bed microreactors, for instance, provide superior heat and mass transfer, allowing for better control over reaction parameters and leading to higher yields and shorter reaction times. mdpi.com This technology is well-suited for catalytic hydrogenations, which are often highly exothermic.

For the synthesis of this compound, a continuous flow process would likely involve pumping a solution of 2-propyl-5-nitrophenol through a heated column packed with a heterogeneous catalyst under a stream of hydrogen gas. beilstein-journals.org This setup allows for precise control of temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. The use of flow reactors can also enhance safety by minimizing the volume of hazardous materials handled at any given time.

Optimization of Reaction Parameters: Process optimization involves systematically studying the effect of various reaction parameters on the yield and purity of the product. For the catalytic reduction of 2-propyl-5-nitrophenol, key parameters to optimize would include:

Catalyst Loading: Finding the optimal amount of catalyst to ensure a high reaction rate without unnecessary cost.

Temperature and Pressure: Balancing reaction kinetics with energy consumption and safety considerations. Higher temperatures and pressures generally increase reaction rates but also increase costs and potential hazards.

Substrate Concentration and Flow Rate: These parameters determine the residence time in the reactor and can be adjusted to achieve complete conversion. acs.org

Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the effects of multiple variables simultaneously, allowing for the rapid identification of optimal reaction conditions. acs.org

The table below illustrates typical parameters that are optimized in the catalytic reduction of nitrophenols, providing a template for the large-scale synthesis of this compound.

Table 2: Illustrative Parameters for Optimization in Catalytic Nitrophenol Reduction

Parameter Range/Value Effect on Process Relevant Citation
Catalyst Type Pd/C, Pt/C, Ni/Al₂O₃ Affects activity, selectivity, and cost. ekb.eggoogle.com
Catalyst Loading 0.5 - 5 mol% Influences reaction rate and overall process cost. mdpi.com
Hydrogen Pressure 1 - 3 MPa Higher pressure increases H₂ availability and reaction rate. google.com
Temperature 60 - 80 °C Affects reaction kinetics and selectivity. ekb.eg
Solvent Water, Ethanol, Isopropanol Impacts solubility, reaction rate, and green metrics. rsc.orggoogle.com
Residence Time (Flow) 2 - 20 min Determines extent of conversion in continuous processes. mdpi.combeilstein-journals.org

By applying these green chemistry principles and process optimization strategies, the synthesis of this compound can be developed into a sustainable and economically viable industrial process.

Chemical Reactivity and Derivatization of 5 Amino 2 Propylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The reactivity of the benzene (B151609) ring in 5-Amino-2-propylphenol towards electrophiles is significantly influenced by the three substituents: the hydroxyl (-OH), amino (-NH2), and propyl (-C3H7) groups. Both the hydroxyl and amino groups are potent activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com They achieve this by donating electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the reaction. uci.edu They are also ortho, para-directors. The propyl group is a weakly activating, ortho, para-director through an inductive effect.

The combined influence of these groups makes the aromatic ring highly nucleophilic. The directing effects are additive, meaning the positions activated by multiple groups will be the most reactive. In this compound, the primary sites for electrophilic attack are the positions ortho and para to the powerful -OH and -NH2 activators. Given the substitution pattern:

Position 6 is ortho to the -NH2 group.

Position 4 is ortho to the -OH group and para to the -NH2 group.

Position 2 is occupied by the propyl group.

Therefore, positions 4 and 6 are the most electronically enriched and sterically accessible sites for electrophilic substitution.

Halogenation Studies and Regioselectivity

Due to the high activation of the ring by the amino and hydroxyl groups, direct halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to be rapid and may lead to poly-substituted products. libretexts.org The reaction's regioselectivity would favor substitution at the most activated and sterically accessible positions, primarily positions 4 and 6.

To achieve controlled mono-halogenation, the strong activating effect of the amino group is often moderated by converting it into an amide, for example, by acetylation to form acetanilide. This acetamido group is still an ortho, para-director but is less activating than the amino group, which helps prevent over-reaction and oxidative side reactions. libretexts.org The acetyl group can be removed by hydrolysis after the halogenation step to regenerate the amine.

Table 1: Predicted Regioselectivity in Halogenation of this compound

PositionActivating Groups Influencing PositionPredicted ReactivityPotential Product (Monobromination)
4 ortho to -OH, para to -NH2Very High4-Bromo-5-amino-2-propylphenol
6 ortho to -NH2High6-Bromo-5-amino-2-propylphenol
3 ortho to Propyl, meta to -OH and -NH2Very LowNot a major product

Nitration and Sulfonation Patterns

Nitration: The direct nitration of aminophenols using standard nitrating agents (a mixture of nitric acid and sulfuric acid) can be problematic. The strong oxidizing nature of nitric acid can degrade the highly activated ring, leading to the formation of tarry by-products. libretexts.org Furthermore, the amino group can be protonated in the strongly acidic medium, forming an -NH3⁺ group, which is a meta-directing deactivator. To circumvent these issues, the amino group is typically protected via acylation, as described for halogenation. The resulting N-acetyl derivative can then be nitrated more cleanly. The nitro group would be directed to the positions ortho and para to the hydroxyl and acetamido groups. Subsequent hydrolysis of the amide yields the nitro-aminophenol derivative. google.com

Sulfonation: Aromatic sulfonation involves treating the compound with fuming sulfuric acid. The reaction is an electrophilic aromatic substitution that is typically reversible. The position of sulfonation is governed by both thermodynamic and kinetic control, as well as steric factors. For this compound, sulfonation is predicted to occur at the positions activated by the -OH and -NH2 groups, likely position 4 or 6. The specific outcome can be influenced by reaction conditions such as temperature. Research on the polymerization of sulfonated phenols indicates that C-C and C-O-C coupling are predominant reaction pathways. acs.org

Reactions Involving the Amino Group

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation and Alkylation Reactions

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the HCl by-product. The high chemoselectivity for N-acylation over O-acylation of the phenolic hydroxyl group can be achieved under controlled conditions. utsa.edu Acylation is a common strategy to protect the amino group during other reactions, as previously mentioned. libretexts.org

Alkylation: Selective N-alkylation of the amino group in aminophenols can be achieved through various methods. One common approach is reductive amination, which involves the condensation of the aminophenol with an aldehyde or ketone to form a Schiff base (imine), followed by reduction with an agent like sodium borohydride (B1222165). umich.eduresearchgate.net This one-pot reaction can produce N-alkylated aminophenols in good yields. Direct alkylation with alkyl halides can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, making selectivity a challenge. umich.edu

Table 2: Representative Acylation and Alkylation Reactions of the Amino Group

Reaction TypeReagent ExampleProduct TypeGeneral Structure of Product
Acylation Acetyl Chloride (CH₃COCl)AmideN-(3-Hydroxy-4-propylphenyl)acetamide
Alkylation Benzaldehyde (C₆H₅CHO), then Sodium Borohydride (NaBH₄)Secondary Amine5-(Benzylamino)-2-propylphenol

Diazotization and Coupling Chemistry

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). lkouniv.ac.inlibretexts.org The resulting product is an aryl diazonium salt, a highly versatile synthetic intermediate.

The diazonium salt is an electrophile and can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, in what are known as azo coupling reactions. lkouniv.ac.innumberanalytics.com These reactions are fundamental to the synthesis of azo dyes. numberanalytics.comscribd.com The coupling with phenols is typically carried out under mild alkaline conditions, while coupling with amines is performed in slightly acidic media. lkouniv.ac.in The coupling occurs at the para position of the coupling component unless it is blocked, in which case ortho coupling occurs.

Table 3: Diazotization and Azo Coupling Sequence

StepDescriptionReagents & ConditionsIntermediate/Product
1. Diazotization Conversion of the primary amino group to a diazonium salt.NaNO₂, HCl(aq), 0-5 °C3-Hydroxy-4-propylbenzenediazonium chloride
2. Azo Coupling Reaction of the diazonium salt with an activated aromatic ring (e.g., Phenol).Phenol (B47542), NaOH(aq), 0-5 °C2-Hydroxy-5-(3-hydroxy-4-propylphenyl)diazen-1-yl)phenol

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with the carbonyl group of an aldehyde or a ketone to form an imine, a compound containing a carbon-nitrogen double bond, also known as a Schiff base. wikipedia.org This reaction is typically reversible and is often carried out with acid or base catalysis and the removal of water to drive the equilibrium toward the product. ajol.infoajrconline.org

Schiff bases are important in coordination chemistry, as they can form stable complexes with various metal ions. ajol.infoajrconline.org The synthesis involves refluxing the aminophenol and the carbonyl compound in a solvent like ethanol. The resulting Schiff base often possesses interesting biological and chemical properties.

General Reaction for Schiff Base Formation: this compound + R-CHO (Aldehyde) ⇌ Schiff Base + H₂O

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical modifications, including etherification, esterification, and oxidation.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. These reactions are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.

Etherification typically involves the reaction of the phenol with an alkyl halide or other alkylating agents in the presence of a base. This process can be used to introduce a variety of alkyl or aryl groups, forming ethers. For instance, methylation can be achieved using methylating agents at high temperatures. google.com The addition of alcohols can also lead to etherification, a reaction known to occur in complex mixtures like bio-oils where phenolic compounds are present. google.com

Esterification, the reaction with carboxylic acids or their derivatives, is another common transformation. google.com For example, the esterification of eugenol (B1671780), a structurally related phenol, with benzoic acid to form eugenol benzoate (B1203000) has been studied using solid acid catalysts. researchgate.net Such reactions can modify the properties of the phenol, and in some cases, enhance its biological efficacy. researchgate.net The general principle of esterification involves the catalyzed reaction of the phenolic hydroxyl group with an acid, often in the presence of an acid catalyst. google.com

Reaction TypeReagentsProduct TypeReference
EtherificationAlkyl halides, AlcoholsEthers google.com
EsterificationCarboxylic acids, Acid derivativesEsters google.comresearchgate.net

The phenol moiety of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of the electron-donating amino and propyl groups activates the aromatic ring, making it more prone to oxidation compared to phenol itself.

Oxidation of phenols can result in the formation of quinones or lead to polymerization. google.com For instance, the oxidation of phenols can be catalyzed by copper complexes in the presence of an amine. google.com The oxidation of 2,6-disubstituted phenols can lead to the formation of diphenoquinones. google.com In the context of environmental degradation, fungal P450 enzymes have been shown to oxidize alkylphenols, typically involving hydroxylation of the alkyl side-chain. plos.org

Etherification and Esterification Reactions

Cyclization Reactions and Heterocyclic Compound Formation

The presence of both an amino and a hydroxyl group on the same aromatic ring makes this compound an ideal precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Benzoxazoles are readily synthesized from o-aminophenols through condensation with aldehydes, carboxylic acids, or their derivatives. nih.govorganic-chemistry.orggoogle.com The reaction of an o-aminophenol with an aldehyde, often catalyzed by a Brønsted or Lewis acid, proceeds through a condensation-aromatization sequence to yield the corresponding benzoxazole (B165842). nih.gov Various catalysts, including Brønsted acidic ionic liquids and samarium triflate, have been employed to facilitate this transformation under different conditions, including solvent-free and aqueous media. nih.govorganic-chemistry.org

Similarly, benzimidazoles can be prepared by the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govresearchgate.net While this compound is an aminophenol, its derivatization could lead to precursors for benzimidazole (B57391) synthesis. For example, a process for preparing 2-(4'-aminophenyl)-5-amino benzimidazole involves the cyclodehydration of a triamine intermediate. google.com The synthesis of benzimidazoles can be catalyzed by various reagents, including ammonium (B1175870) chloride. nih.gov

HeterocyclePrecursor TypeCommon ReagentsCatalyst ExamplesReferences
Benzoxazoleo-AminophenolAldehydes, Carboxylic AcidsBrønsted/Lewis Acids, Samarium Triflate nih.govorganic-chemistry.orggoogle.com
Benzimidazoleo-PhenylenediamineAldehydes, Carboxylic AcidsAmmonium Chloride nih.govresearchgate.netgoogle.com

Beyond simple benzoxazoles, this compound can be a building block for more complex fused ring systems. The reactivity of the amino and hydroxyl groups allows for their participation in intramolecular cyclization reactions to form various polycyclic structures. For instance, the Pictet-Spengler cyclization can be used to construct tetrahydro-2-benzazepines from appropriate precursors derived from aminophenols. nih.gov Additionally, cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful tool for constructing fused ring systems, which could potentially be applied to derivatives of this compound. beilstein-journals.org

Synthesis of Benzoxazoles and Benzimidazoles from this compound

Functional Group Interconversions and Modifications of the Propyl Side Chain

The functional groups of this compound, including the propyl side chain, can be interconverted to create a variety of derivatives. Functional group interconversion is a key strategy in organic synthesis for accessing a wider range of compounds.

The propyl side chain can be modified through various reactions. For example, hydrogenation can convert an unsaturated propenyl side chain to a propyl group. researchgate.net The propyl group itself can undergo oxidation at the benzylic position under certain conditions. Fungal P450 enzymes have been shown to hydroxylate the alkyl side-chains of alkylphenols. plos.org Furthermore, modifications such as bromination or nitration can be introduced to the aromatic ring, followed by subsequent reactions on the side chain or other functional groups. rsc.org

Computational Chemistry and Theoretical Studies of 5 Amino 2 Propylphenol

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of 5-Amino-2-propylphenol is dictated by the interplay of the hydroxyl (-OH), amino (-NH2), and propyl (-C3H7) substituents on the benzene (B151609) ring. The amino and hydroxyl groups are strong electron-donating groups, significantly influencing the electron density distribution of the aromatic ring. This enrichment of electron density makes the ring more susceptible to electrophilic attack.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically influenced by the amino and hydroxyl groups. The LUMO is likely to be distributed over the aromatic system as well. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Orbital Predicted Characteristics for this compound
HOMOLocalized on the electron-rich phenyl ring, with significant contributions from the nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively.
LUMODistributed across the aromatic system, representing the region for accepting electrons.
HOMO-LUMO GapExpected to be relatively small, indicating a molecule that can be readily oxidized.

This table is generated based on theoretical principles of organic chemistry and is not derived from specific experimental or computational data for this compound.

Reactivity descriptors derived from QM calculations can pinpoint the most reactive sites within a molecule.

Fukui Functions are used to describe the change in electron density at a given point in the molecule when the total number of electrons is changed. faccts.de They help in identifying sites for nucleophilic, electrophilic, and radical attack. faccts.de For this compound:

f+ (for nucleophilic attack): Would likely be highest on the carbon atoms of the benzene ring that are ortho and para to the electron-donating amino and hydroxyl groups, as these positions are the most electron-deficient after an electron is added.

f- (for electrophilic attack): Would be concentrated on the nitrogen and oxygen atoms, as well as the ortho and para positions of the ring, which are the most electron-rich. researchgate.net

Molecular Electrostatic Potential (MEP) Maps visualize the electrostatic potential on the electron density surface of a molecule. mdpi.com They reveal regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.comresearchgate.net In an MEP map of this compound, the region around the lone pairs of the oxygen and nitrogen atoms would show a negative potential (red/yellow), making them attractive to electrophiles. The hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interaction. researchgate.net

Reactivity Descriptor Predicted Reactive Sites on this compound
Fukui Function (f-) Nitrogen and Oxygen atoms; Carbon atoms ortho and para to the -NH2 and -OH groups.
Fukui Function (f+) Carbon atoms of the benzene ring.
MEP (Negative Potential) Regions around the Oxygen and Nitrogen atoms.
MEP (Positive Potential) Hydrogen atoms of the -OH and -NH2 groups.

This table is generated based on theoretical principles and is not derived from specific experimental or computational data for this compound.

Electronic Structure and Molecular Orbital Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. arxiv.org

The flexibility of this compound primarily arises from the rotation of the propyl group and the hydroxyl and amino groups. Conformational analysis would involve exploring the potential energy surface to identify the most stable conformations. The orientation of the propyl chain relative to the phenyl ring and the rotational positions of the -OH and -NH2 groups would be key factors. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a possibility, which would significantly stabilize certain conformations.

The solubility and behavior of this compound in different solvents can be studied using MD simulations. escholarship.org In aqueous solution, the amino and hydroxyl groups would form hydrogen bonds with water molecules, enhancing its solubility. acs.org In nonpolar solvents, van der Waals interactions would dominate. Understanding these intermolecular interactions is crucial for predicting its behavior in various chemical and biological environments. ljmu.ac.uk

Conformational Analysis and Stability

Docking and Molecular Modeling Studies of this compound and its Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the binding of a ligand to a protein's active site. researchgate.net

While there are no specific docking studies published for this compound, studies on analogous phenol (B47542) derivatives provide a framework for how it might interact with biological targets. For instance, 2-propylphenol (B147445) has been studied as a ligand for T4 lysozyme (B549824) and has been shown to modulate the activity of the atypical kinase COQ8A. nih.govnih.gov These studies highlight the importance of the phenol group and the alkyl substituent in binding and allosteric modulation. nih.gov

Prediction of Binding Sites and Modes with Molecular Targets (e.g., Enzymes)

Molecular docking is a primary computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. This method is instrumental in identifying potential molecular targets for a compound and understanding the basis of its biological activity.

For this compound, docking studies can be performed against a wide array of enzymes and receptors to predict its binding affinity and mode. The phenol and amino groups are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors, while the propyl group and the phenyl ring contribute to hydrophobic and van der Waals interactions. researchgate.net

In a study investigating the binding of various phenol derivatives to an engineered cavity in T4 lysozyme, it was found that the orientation and affinity of the ligands were highly dependent on the substituents. nih.gov For a molecule like this compound, the interplay between the polar amino and hydroxyl groups and the nonpolar propyl group would be critical in determining its binding pose within a protein's active site. For instance, in the active site of an enzyme like vanillyl-alcohol oxidase, which is known to interact with substituted phenols such as 4-propylphenol, the propyl group would likely occupy a hydrophobic pocket, while the amino and hydroxyl groups would form hydrogen bonds with nearby polar residues. researchgate.net

A hypothetical docking of this compound into a generic enzyme active site might reveal the following key interactions:

Hydrogen Bonding: The hydroxyl group can donate a hydrogen bond to an acceptor residue (e.g., the side chain of Asp, Glu, or a backbone carbonyl). The amino group can also act as a hydrogen bond donor, and the nitrogen atom can act as an acceptor.

Hydrophobic Interactions: The propyl group would favorably interact with hydrophobic residues such as Leucine, Isoleucine, or Valine.

Pi-Stacking: The aromatic phenyl ring could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

These predicted interactions are crucial for the initial stages of drug design, allowing for the prioritization of compounds for synthesis and biological testing. The stability of these interactions can be further assessed using molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-protein complex over time. acs.org

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Enzyme Active Site
Interaction Type Functional Group of this compound Potential Interacting Residues in Enzyme
Hydrogen Bond DonorHydroxyl (-OH)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond DonorAmino (-NH2)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorAmino (N atom)Serine, Threonine, Asparagine, Glutamine
HydrophobicPropyl (-CH2CH2CH3)Leucine, Isoleucine, Valine, Alanine
Aromatic (π-π stacking)Phenyl RingPhenylalanine, Tyrosine, Tryptophan

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding which structural features are important for a desired biological effect.

For this compound, QSAR studies can be developed by synthesizing and testing a series of derivatives with modifications to the amino, hydroxyl, or propyl groups. The biological activity data, such as the concentration required to inhibit an enzyme by 50% (IC50), is then correlated with calculated molecular descriptors.

Relevant molecular descriptors for this compound and its derivatives would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The amino and hydroxyl groups are strong electron-donating groups, which will influence the reactivity of the aromatic ring.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. The propyl group's size and conformation are key steric features.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The balance between the hydrophilic amino and hydroxyl groups and the hydrophobic propyl group will be a critical determinant of activity.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A QSAR study on aminophenol derivatives as antioxidants revealed that descriptors related to the electronic properties and the ability to donate a hydrogen atom are crucial for their radical-scavenging activity. nih.gov For this compound, the bond dissociation enthalpy of the O-H and N-H bonds would be a critical descriptor for its potential antioxidant activity.

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound Derivatives
Descriptor Class Specific Descriptor Example Relevance to this compound
ElectronicHOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons, influencing reactivity.
StericMolecular VolumeDescribes the size of the molecule, affecting how it fits into a binding site.
HydrophobiclogPQuantifies the lipophilicity, which is important for membrane permeability and binding.
ThermodynamicBond Dissociation Enthalpy (O-H, N-H)Crucial for predicting antioxidant activity through hydrogen atom transfer.

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a high degree of accuracy. For this compound, the calculated NMR spectra would show distinct signals for the aromatic protons, the propyl chain protons, and the protons of the amino and hydroxyl groups. The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule. The J-coupling constants between adjacent protons can also be calculated, providing further structural information. acs.org

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopic Technique Predicted Feature Approximate Predicted Value
¹³C NMRAromatic Carbons110-150 ppm
¹³C NMRPropyl Carbons10-40 ppm
¹H NMRAromatic Protons6.0-7.5 ppm
¹H NMRPropyl Protons0.8-2.5 ppm
¹H NMROH and NH₂ ProtonsVariable, dependent on solvent and concentration
IRO-H Stretch~3400 cm⁻¹
IRN-H Stretch~3300 cm⁻¹
IRAromatic C-H Stretch~3050 cm⁻¹
IRAliphatic C-H Stretch2850-2960 cm⁻¹
IRAromatic C=C Stretch1500-1600 cm⁻¹

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Amino-2-propylphenol displays distinct signals corresponding to the aromatic protons, the propyl side chain protons, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The propyl group will show characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the aromatic ring. The aromatic protons will appear as distinct signals in the aromatic region of the spectrum, with their coupling patterns revealing their relative positions on the ring. The protons of the -NH₂ and -OH groups may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net For this compound, this includes three signals for the propyl group and six distinct signals for the aromatic carbons, reflecting the substitution pattern. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the oxygen and nitrogen atoms (C2 and C5, respectively) showing characteristic downfield shifts.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the propyl chain (CH₃-CH₂-CH₂) and between neighboring aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum. science.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~155
C2-~125
C3~6.5-6.7~115
C4~6.8-7.0~130
C5-~145
C6~6.5-6.7~112
Propyl-CH₂ (α)~2.5 (triplet)~38
Propyl-CH₂ (β)~1.6 (sextet)~24
Propyl-CH₃ (γ)~0.9 (triplet)~14
OHBroad singlet-
NH₂Broad singlet-

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Dynamic NMR Studies for Rotational Barriers and Conformations

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating time-dependent phenomena in molecules, such as conformational changes and restricted rotation around single bonds. nih.govniscpr.res.in In this compound, the rotation around the C-N bond of the amino group and the C-C bond between the propyl group and the aromatic ring could potentially be studied.

At lower temperatures, the rotation around these bonds might become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. niscpr.res.inresearchgate.net While specific DNMR studies on this compound are not widely reported, analogous studies on substituted phenols and anilines provide a framework for such investigations. proquest.comacs.org These studies help in understanding the steric and electronic effects that govern the conformational preferences and intramolecular dynamics of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). scispace.com This precision allows for the determination of the exact molecular formula of this compound (C₉H₁₃NO), distinguishing it from other compounds with the same nominal mass. alfa-chemistry.com The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its monoisotopic mass.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound, common fragmentation pathways would involve:

Loss of a propyl radical: Cleavage of the bond between the propyl group and the aromatic ring.

Loss of CO: A characteristic fragmentation for phenols, leading to the formation of a cyclopentadienyl (B1206354) cation derivative. docbrown.info

Benzylic cleavage: Loss of an ethyl radical from the propyl side chain to form a stable benzylic cation.

Table 2: Expected High-Resolution Mass Spectrometry Fragments for this compound

m/z (Nominal)Possible Fragment IonNeutral Loss
151[C₉H₁₃NO]⁺-
136[C₈H₁₀NO]⁺CH₃
122[C₇H₈NO]⁺C₂H₅
108[C₆H₆NO]⁺C₃H₇

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a compound. The resulting spectra provide a unique fingerprint of the molecule and are particularly useful for identifying functional groups. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the various functional groups.

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding. mdpi.com

N-H Stretch: Two sharp bands for the primary amine (NH₂) in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretch: A strong band around 1200-1260 cm⁻¹ is indicative of the phenol (B47542) C-O bond.

C-N Stretch: This vibration typically appears in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR. While O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the C-C backbone of the propyl group often produce strong signals. The symmetric vibrations of the molecule tend to be more intense in the Raman spectrum. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
-OHStretching3200-3600 (broad)Weak
-NH₂Asymmetric/Symmetric Stretching3300-3500 (two bands)Weak
Aromatic C-HStretching3000-3100Strong
Aliphatic C-HStretching2850-2960Strong
Aromatic C=CStretching1450-1600Strong
C-OStretching1200-1260Medium

Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state.

Vibrational Analysis of Functional Groups

The key functional groups of this compound—the hydroxyl (-OH), amino (-NH₂), and propyl (-C₃H₇) groups, along with the benzene (B151609) ring—exhibit characteristic vibrational frequencies.

-OH and -NH₂ Stretching: The O-H and N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, usually between 3200 and 3600 cm⁻¹. The precise position and shape of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl group are found just below 3000 cm⁻¹. For instance, the asymmetric and symmetric stretches of the >CH₂ group in the propyl chain are expected in the 2850-2960 cm⁻¹ range. scialert.net

Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

Deformation Modes: Methylene (-CH₂) scissoring modes are characteristically found near 1465 cm⁻¹. scialert.netsid.ir Twisting and wagging vibrations for the CH₂ group are expected in the 1180-1390 cm⁻¹ range. scialert.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, aiding in the precise assignment of vibrational bands. jocpr.comresearchgate.netresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
Hydroxyl (-OH) Stretching 3200-3600 FT-IR, Raman
Amino (-NH₂) Stretching 3300-3500 FT-IR, Raman
Aromatic C-H Stretching 3000-3100 FT-IR, Raman
Aliphatic C-H Stretching 2850-2960 FT-IR, Raman
Aromatic C=C Stretching 1450-1600 FT-IR, Raman
Methylene (-CH₂) Scissoring ~1465 FT-IR, Raman

Hydrogen Bonding and Intermolecular Association Studies

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) on the this compound molecule facilitates the formation of both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net These interactions significantly influence the compound's physical and spectroscopic properties.

Intermolecular hydrogen bonding can lead to self-association, forming dimers or larger aggregates. scispace.com The study of these associations is often carried out in various solvents using FT-IR spectroscopy. The formation of a hydrogen bond typically results in a broadening and shifting of the O-H and N-H stretching bands to lower frequencies. The magnitude of this shift can provide information about the strength of the hydrogen bond. scispace.com In crystal structures, these interactions dictate the molecular packing, forming specific motifs like heterosynthons between the amino and carboxylate moieties of interacting molecules. nih.gov Computational studies can also be used to estimate the energies of these hydrogen bonds. researchgate.net

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is a valuable technique for analyzing compounds with chromophoric systems, such as the substituted benzene ring in this compound. msu.edu This technique provides information on the electronic transitions within the molecule. libretexts.org

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the phenol ring, which is modified by the presence of the amino (-NH₂) and propyl (-C₃H₇) groups. These substituents, particularly the electron-donating amino and hydroxyl groups, act as auxochromes. They can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). tanta.edu.eg

The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the primary electronic transitions are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically high-intensity absorptions.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen of the hydroxyl group or the nitrogen of the amino group) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions. upi.edu

The pH of the solution can significantly affect the UV-Vis spectrum of this compound, as changes in pH can lead to the protonation of the amino group or deprotonation of the phenolic hydroxyl group, altering the electronic structure of the chromophore. tanta.edu.eg

Table 2: Typical Electronic Transitions in Substituted Phenols

Transition Type Description Wavelength Region Molar Absorptivity (ε)
π → π* Aromatic Ring 200-280 nm High (1,000-10,000)

Quantitative Analysis in Solution

UV-Visible spectroscopy is a straightforward and effective method for the quantitative analysis of this compound in solution, based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorption (λ_max). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is widely used for determining the concentration of phenolic compounds in various samples. japsonline.com

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for confirming its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nist.gov It is highly effective for the qualitative and quantitative analysis of volatile and thermally stable compounds. nist.gov

For the analysis of polar compounds like this compound, which contains active hydrogen atoms in its -OH and -NH₂ groups, a derivatization step is often necessary prior to GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups into less polar, more volatile derivatives, improving chromatographic peak shape and thermal stability. Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents. sigmaaldrich.com

Once separated by the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern (mass spectrum) serve as a "fingerprint" for the compound, allowing for its unambiguous identification. nist.govnih.gov The fragmentation of this compound would likely involve the loss of the propyl group, cleavage of the phenol ring, and other characteristic fragmentations related to the amino and hydroxyl groups. The molecular ion peak would correspond to the molecular weight of the derivatized or underivatized compound. nih.gov

Table 3: Summary of Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₁₃NO

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, detection, and quantification of this compound in various matrices. This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry. LC-MS is particularly well-suited for analyzing polar, thermally labile, or non-volatile compounds like this compound, which are not amenable to gas chromatography without derivatization.

Chromatographic Separation

The chromatographic separation is typically achieved using reversed-phase (RP) HPLC. In this mode, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase. The retention of this compound is governed by its hydrophobic interactions with the stationary phase.

The composition of the mobile phase is critical for achieving optimal separation and ensuring compatibility with the mass spectrometer's ionization source. A typical mobile phase consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comjapsonline.com To ensure efficient ionization, volatile buffers or additives like formic acid or ammonium (B1175870) formate (B1220265) are incorporated into the mobile phase. sielc.comrsc.org The use of phosphoric acid, while common in HPLC with UV detection, must be avoided as it is not volatile and can suppress the MS signal and contaminate the system. sielc.com

The retention of this compound, which contains a basic amino group, is highly dependent on the pH of the mobile phase. researchgate.net At a pH below the pKa of the amino group, the compound will be protonated (ionized), leading to reduced retention on a reversed-phase column. Conversely, operating at a pH where the molecule is neutral will increase its hydrophobicity and retention time. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the timely elution of the analyte with good peak shape.

Interactive Data Table: Typical LC Parameters for Aminophenol Analysis

This table outlines common starting parameters for developing an LC-MS method for this compound, based on established methods for similar compounds.

ParameterCommon SettingRationale/Comments
Column Reversed-Phase C18, 50-150 mm length, 2.1-4.6 mm ID, <5 µm particle sizeProvides good hydrophobic retention for aminophenols. nih.govjapsonline.com Shorter columns with smaller particles allow for faster analyses.
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium FormateAcidic modifier promotes positive ionization (ESI+). Ammonium formate provides buffering. rsc.orgchromatographyonline.com
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile is a common organic modifier offering good elution strength and low viscosity. japsonline.com
Flow Rate 0.2 - 0.7 mL/minDependent on column internal diameter; lower flow rates are typical for smaller ID columns (e.g., 2.1 mm). japsonline.com
Gradient 5-95% B over 5-15 minutesA gradient program is effective for eluting the compound with optimal peak shape and separating it from matrix components. chromatographyonline.com
Column Temp. 25 - 40 °CTemperature control ensures reproducible retention times.

Mass Spectrometric Detection

Electrospray ionization (ESI) is the most common ionization technique for the analysis of aminophenols by LC-MS, as it is a soft ionization method that minimizes in-source fragmentation, allowing for the clear detection of the molecular ion. nih.gov Given the presence of the basic amino group, this compound is readily analyzed in positive ionization mode (ESI+), where it accepts a proton to form the protonated molecule, [M+H]⁺.

The high-resolution mass spectrometry (HRMS) capability of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap allows for the determination of the compound's elemental composition with high accuracy, confirming its identity. nih.gov For quantitative studies, tandem mass spectrometry (MS/MS) on a triple quadrupole instrument is often employed. In this setup, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole, a process known as Multiple Reaction Monitoring (MRM). japsonline.com This technique provides exceptional selectivity and sensitivity, enabling quantification down to very low levels (ng/mL or pg/mL). nih.gov

Interactive Data Table: Mass Spectrometric Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₉H₁₃NO chromatographyonline.com
Exact Mass 151.0997 g/mol chromatographyonline.com
[M+H]⁺ (Precursor Ion) m/z 152.1070Calculated for C₉H₁₄NO⁺
Ionization Mode ESI Positive (ESI+)The basic amino group is readily protonated. nih.govnih.gov

Research Findings & Fragmentation

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation route for amines. nih.gov

Loss of the propyl group: Benzylic cleavage, leading to the loss of the propyl group (C₃H₇, 43 Da) or a propylene (B89431) molecule (C₃H₆, 42 Da), is a probable pathway.

Ring-related fragmentation: Cleavage involving the aromatic ring or loss of small molecules like ammonia (B1221849) (NH₃) or carbon monoxide (CO) could also occur, typical for phenolic compounds.

These fragmentation patterns provide a structural fingerprint that, when combined with chromatographic retention time, allows for the unambiguous identification and quantification of this compound. The development of a validated LC-MS/MS method with defined MRM transitions is crucial for its reliable determination in complex samples. nih.govjapsonline.com

Biological Investigations: in Vitro Mechanisms and Target Interactions

Antimicrobial Activity Studies in In Vitro Systems

While various phenol (B47542) derivatives have been investigated for their antimicrobial properties, there is a lack of specific studies detailing the in vitro antimicrobial activity of 5-Amino-2-propylphenol against bacterial or fungal strains. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Microorganisms (e.g., bacteria, fungi)

No published studies were identified that specifically determined the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against any bacterial or fungal strains.

While research on other phenolic derivatives, such as eugenol (B1671780), thymol, and carvacrol, has established their antimicrobial properties, this information cannot be extrapolated to this compound without direct experimental evidence. nih.gov For instance, studies on derivatives of 2-aminophenol (B121084) have shown that antimicrobial activity is dependent on the specific substituents and the solvent used. researchgate.net

Mechanisms of Microbial Growth Inhibition

Due to the absence of MIC and MBC data, there is consequently no research available detailing the specific mechanisms by which this compound might inhibit microbial growth. The mechanisms of action for other phenolic compounds, which can include membrane disruption and enzyme inhibition, have been studied. nih.gov However, these cannot be assumed to apply to this compound.

Cytotoxicity and Cellular Pathway Modulation in In Vitro Cell Line Models (without clinical implications)

Assessment of Effects on Cell Viability and Proliferation

No specific studies assessing the cytotoxic effects of this compound on cell viability and proliferation in in vitro cell line models were found. Research on other aminophenol derivatives has indicated that cytotoxicity can vary significantly based on the molecular structure. rsc.org For example, studies on 5-arylbenzofuran neolignans showed that modifications to the phenolic hydroxyl group had obvious impacts on cytotoxicity. rsc.org

Gene Expression and Protein Level Changes in Response to this compound

There is no available research that has investigated the effects of this compound on gene expression or protein levels in any cell line. Studies on the related compound 2-propylphenol (B147445) have shown it can modulate the activity of the COQ8A protein, an atypical kinase involved in coenzyme Q biosynthesis. biorxiv.orgnih.gov This modulation occurs through an allosteric mechanism, leading to enhanced ATPase activity. biorxiv.orgnih.gov However, it is important to note that these findings are for 2-propylphenol and not this compound, and direct investigation is required to determine if the amino group at the 5-position alters this activity.

Applications of 5 Amino 2 Propylphenol As a Key Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the amino and hydroxyl groups on the aromatic ring of 5-Amino-2-propylphenol makes it a key starting material for the synthesis of a range of organic structures, particularly heterocyclic compounds and molecules relevant to the pharmaceutical industry.

Heterocyclic compounds are fundamental to chemical biology, forming the core structures of many bioactive molecules. nih.govresearchgate.net this compound is a suitable precursor for creating substituted benzoxazoles. Benzoxazoles are formed by the condensation reaction between a 2-aminophenol (B121084) and a carboxylic acid or its derivative. nih.govresearchgate.net The reaction involves the formation of an amide linkage followed by cyclization, a process that can be catalyzed by acids. nih.govorganic-chemistry.org

The general synthesis of benzoxazoles from o-aminophenols is a well-established method. nih.govsioc-journal.cn By using this compound, a propyl group is introduced at the 2-position of the resulting benzoxazole (B165842) ring system. This substituent can modulate the compound's physical and biological properties. Benzoxazole derivatives are of significant interest due to their presence in a wide array of biologically active compounds. researchgate.netheteroletters.org

Below is a table highlighting the types of heterocyclic compounds that can be synthesized using aminophenol precursors.

Heterocycle ClassGeneral PrecursorsSynthetic MethodPotential Significance
Benzoxazoles2-Aminophenols, Aldehydes/Carboxylic AcidsCondensation-AromatizationCore structure in bioactive molecules. nih.govresearchgate.netgoogle.com
Benzimidazoleso-Phenylenediamines, AldehydesCondensation–AromatizationFound in various pharmaceutical agents. nih.gov
Benzothiazoleso-Aminothiophenols, AldehydesCondensation–AromatizationUsed in dyes and biologically active compounds. nih.govheteroletters.org

This table is generated based on established synthetic routes for these heterocycles, illustrating the role of aminophenols as key building blocks.

Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs). vihitabio.com The structure of this compound, a substituted phenol (B47542), is found within more complex molecules that may have therapeutic potential or serve as intermediates in their synthesis. For instance, substituted aminophenols are precursors in multi-step syntheses of various drugs. The specific combination of functional groups in this compound allows for sequential or selective reactions to build molecular complexity.

The synthesis of complex pharmaceutical agents often involves the coupling of different molecular fragments. An aminophenol derivative can be used to introduce a substituted phenyl ring into a larger molecule, which is a common motif in many drug candidates. For example, compounds with similar structural features are investigated for their potential biological activities. pharmaffiliates.com

Building Block for Heterocyclic Compounds of Interest in Chemical Biology

Integration into Polymer and Materials Science

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be incorporated into polymer chains or used to modify surfaces.

This compound can act as a monomer in the synthesis of specialty polymers like polyamides and other resins. bldpharm.combldpharm.com Polyamides are typically formed through the condensation polymerization of a diamine and a diacid. scielo.brchemguide.co.uk The amino group of this compound can react with a diacid chloride in a polycondensation reaction to form a polyamide. scielo.brmdpi.comresearchgate.net The presence of the hydroxyl group offers a site for further modification or cross-linking, potentially leading to polymers with unique thermal or mechanical properties.

Aromatic polyamides, in particular, are known for their high thermal stability. scielo.br The incorporation of a propyl-substituted phenol moiety into the polymer backbone can influence properties such as solubility and processability. mdpi.com

The following table summarizes polymer types where aminophenol-like monomers can be utilized.

Polymer TypeMonomer Functional Groups RequiredPolymerization MethodKey Properties
PolyamidesAmine, Carboxylic Acid (or derivative)Condensation PolymerizationHigh thermal stability, mechanical strength. scielo.brchemguide.co.uk
Polyester-polycarbonateDihydroxy compound, Dicarboxylic acidPolycondensationCombination of properties from polyesters and polycarbonates. google.com
Phenolic ResinsPhenol, AldehydeCondensation PolymerizationGood thermal resistance, electrical insulation. google.com

This table provides an overview of polymer classes and the general requirements for their synthesis, where a monomer like this compound could be integrated.

The functional groups of this compound can be used to chemically modify surfaces, altering their properties for specific applications such as coatings. The phenolic hydroxyl group can form strong interactions with certain substrates, while the amino group provides a reactive handle for attaching other molecules. mdpi.com This is relevant in creating specialized coatings, for example, to improve adhesion or to impart hydrophobic or oleophobic properties to textiles or other materials. researchgate.net

In the field of material science, surface modification is crucial for developing advanced materials. For example, lignin (B12514952), a natural polymer containing propyl phenol units, can be chemically modified to enhance its properties for applications like adsorption. mdpi.commdpi.com Similarly, synthetic phenols can be used in the preparation of functional coatings for applications like metal packaging, where properties such as solvent and acid resistance are critical. google.com

Monomer for Specialty Polymers and Resins

Use in Analytical Reagents and Sensors

In analytical chemistry, molecules that can selectively interact with an analyte of interest are essential for developing sensors. scielo.brfrontiersin.org this compound possesses features that are relevant to the design of electrochemical sensors. The phenol group is electrochemically active and can be oxidized. mdpi.com The presence of the amino group can facilitate immobilization onto an electrode surface or participate in complexation with target analytes. mdpi.com

Electrochemical sensors often rely on the modification of an electrode surface with a material that enhances sensitivity and selectivity towards a specific analyte. scribd.comeuropa.eu Organic compounds, including substituted phenols and anilines, are used to create these modified surfaces. For instance, p-aminophenol has been used in the fabrication of sensors for detecting biologically relevant molecules. mdpi.com The principle often involves an electrochemical reaction (oxidation or reduction) of the analyte, which is catalyzed or mediated by the modifier on the electrode surface, generating a measurable signal. scielo.br The specific structure of this compound could offer a unique electrochemical signature or binding affinity, making it a candidate for the development of new sensors for various analytes, from metal ions to organic molecules. mdpi.com

Derivatization Reagent for Detection and Quantification

In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar chemical structure, known as a derivative, that is more suitable for analysis by a specific method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). This process is often employed to enhance detector response, improve separation, or increase volatility.

While specific applications of this compound as a primary derivatization reagent are not extensively documented in mainstream literature, the functional groups it possesses—a primary aromatic amine and a phenolic hydroxyl group—are characteristic of molecules used for this purpose. For instance, other aminophenol isomers, such as ortho-aminophenol, have been successfully used as derivatization reagents for the analysis of unsaturated fatty acids by modifying the carboxyl group into a nitrogen-containing heterocycle. spkx.net.cn This modification helps to stabilize the molecule and prevent the migration of double bonds during mass spectrometry analysis, leading to more reliable structural identification. spkx.net.cn

The amino group of this compound could theoretically react with analytes containing carbonyl groups (aldehydes and ketones) or carboxylic acid chlorides to form stable imines (Schiff bases) or amides, respectively. These derivatives could be designed to incorporate a chromophore or fluorophore, significantly enhancing their detectability by UV-Vis or fluorescence detectors in HPLC. psu.edu Similarly, the phenolic hydroxyl group could be targeted for derivatization.

The potential of aminophenol structures in derivatization is highlighted by the use of p-aminophenol to create p-hydroxyanilides from certain compounds, which can then be oxidized for electrochemical detection. psu.edu Given these precedents, this compound represents a compound with latent potential for developing novel derivatization strategies, although specific, validated methods employing this exact reagent are not widely reported.

Table 1: Potential Derivatization Reactions using Aminophenol Structures This table is illustrative of the potential reactions based on the functional groups of this compound, drawing parallels from similar compounds.

Analyte Functional GroupReagent Functional Group (on Aminophenol)Derivative FormedPotential Analytical Advantage
Carboxylic Acid / Acyl HalideAmino GroupAmideIncreased stability, potential for chromophore introduction
Aldehyde / KetoneAmino GroupImine (Schiff Base)Enhanced UV absorbance or fluorescence
IsocyanateAmino or Hydroxyl GroupUrea or CarbamateStable derivative for chromatographic separation

Components of Chemosensors and Biosensors

Chemosensors and biosensors are devices that use chemical or biological recognition elements to detect and quantify specific analytes, translating a chemical interaction into a measurable signal. The aminophenol moiety is electrochemically active, meaning it can be oxidized and reduced, making it a candidate for the development of electrochemical sensors.

The electrochemical oxidation of aminophenols on electrode surfaces is a well-studied process. researchgate.net For example, sensors have been fabricated to distinguish between o-, m-, and p-aminophenol isomers by modifying electrodes with materials like carbon nanotubes and electropolymerized films. nih.gov These sensors leverage the unique oxidation potentials of each isomer to achieve selective detection. The oxidation of p-aminophenol, for instance, involves a reversible two-electron process to form a p-quinoneimine, which generates a distinct electrochemical signal. researchgate.net

Given this established electrochemical activity, this compound could theoretically be incorporated into sensor design in several ways:

As a monomer for electropolymerization: The amino group allows the molecule to be electropolymerized onto an electrode surface, creating a modified electrode with specific recognition properties.

As a recognition element: The molecule itself, or a polymer made from it, could be immobilized on a sensor platform to selectively bind to target analytes through interactions like hydrogen bonding or π-π stacking.

As a building block for an ionophore: It could be used to synthesize more complex molecules designed to selectively bind specific metal ions, forming the basis of an ion-selective electrode (ISE).

Research has demonstrated the successful development of electrochemical sensors for p-aminophenol with low detection limits, highlighting the viability of this approach for environmental and biomedical monitoring. mdpi.comrsc.orguaic.ro While direct applications of this compound in this field are not prominent in existing research, its structural similarity to other electroactive aminophenols suggests its potential as a component in the fabrication of novel and selective electrochemical sensing platforms.

Role in Dye Chemistry and Pigment Synthesis

The most significant and well-documented application of this compound is as a chemical intermediate in the synthesis of colorants. riverlandtrading.com Its molecular structure is ideally suited for this purpose, as it acts as a "coupler" or "coupling component." In dye synthesis, a diazonium salt (the "diazo component") reacts with an electron-rich molecule like an aminophenol (the coupler) in an electrophilic aromatic substitution reaction to form an azo compound. The resulting Ar-N=N-Ar' structure is a powerful chromophore that imparts vivid color. kajay-remedies.comekb.eg

Precursor for Azo Dyes and Reactive Dyes

This compound is a valuable coupler for producing a range of azo dyes, particularly in the context of oxidative hair dyes. In these systems, a primary intermediate (an aromatic diamine or aminophenol) is oxidized, typically with hydrogen peroxide, and then reacts with a coupler like this compound to form the final dye molecule directly on the hair fiber. google.com

The specific shade produced depends on the primary intermediate used. The propyl group at the ortho position to the hydroxyl group and the amino group at the meta position influence the final color and properties of the dye. Patents in this field describe the synthesis of analogous compounds, such as 5-amino-2-methylphenol, which, when coupled with p-phenylenediamine (B122844), produces a reddish-hue. google.com A similar compound, 5-amino-2-(aminomethyl)phenol, yields a violet color under the same conditions. google.com This demonstrates that minor modifications to the substituent at the 2-position can shift the resulting color from red to violet.

The general reaction scheme involves:

Oxidation: A primary intermediate like p-phenylenediamine is oxidized.

Coupling: The oxidized intermediate reacts with the coupler (this compound) to form the indo-dye.

This process allows for the creation of permanent hair colors with a variety of shades. The reactivity of this compound makes it an effective component for achieving specific color targets in these formulations.

Table 2: Hair Dye Colors from Aminophenol Couplers with p-Phenylenediamine Data based on analogous compounds described in patent literature.

Coupler CompoundResulting Color on Gray HairReference
5-Amino-2-methylphenolReddish Hue google.com
5-Amino-2-(aminomethyl)phenolViolet google.com
5-Amino-2-[(dimethylamino)methyl]phenolBlue-Violet google.com

Intermediates in Pigment Development

The distinction between a dye and a pigment lies primarily in solubility; dyes are soluble in the application medium, whereas pigments are insoluble particles dispersed within it. Azo pigments are a major class of synthetic organic pigments, and they are chemically very similar to azo dyes. kajay-remedies.com An insoluble azo dye can function as a pigment.

Therefore, this compound serves as an intermediate in pigment development through its role in creating azo compounds. By carefully selecting the diazo component and the coupling component (in this case, this compound), chemists can synthesize an azo compound with low solubility in water or organic solvents, yielding a pigment. These azo pigments are prized for their brilliant hues, high tinting strength, and good stability. kajay-remedies.com

The synthesis follows the same fundamental azo coupling reaction:

Diazotization: An aromatic primary amine is converted into a diazonium salt using nitrous acid at low temperatures.

Azo Coupling: The diazonium salt is reacted with this compound, which acts as the coupling component. The reaction is typically carried out in an alkaline medium to deprotonate the phenolic hydroxyl group, further activating the ring for electrophilic attack.

The resulting product, if insoluble, is then processed—filtered, dried, and ground—to achieve the desired particle size for use as a pigment in coatings, plastics, and inks. The specific properties of the pigment, such as color, lightfastness, and chemical resistance, are determined by the complete molecular structure of the final azo compound.

Environmental Research Aspects of 5 Amino 2 Propylphenol

Biodegradation Studies

The biological breakdown of 5-Amino-2-propylphenol is a key area of environmental research, determining its persistence and potential for bioremediation. Studies on analogous compounds, such as other alkylphenols and aminophenols, provide a framework for understanding its degradation.

While specific pathways for this compound are not extensively documented, a probable degradation route can be inferred from studies on related molecules. The microbial breakdown of aminophenols can be initiated in several ways, including hydrolytic deamination (removal of the amino group) or direct ring cleavage. nih.gov For instance, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. begins with a deaminase enzyme converting it into chlorohydroquinone (B41787) through the removal of an ammonium (B1175870) ion. d-nb.info Similarly, the breakdown of 4-aminophenol (B1666318) can proceed via its conversion to 1,4-benzenediol (hydroquinone). nih.gov

Alternatively, the degradation of 2-propylphenol (B147445) by Pseudomonas sp. strain HBP1 Prp has been shown to proceed via hydroxylation to form the metabolite 3-propylcatechol. This catechol derivative then undergoes meta-cleavage. The degradation of 2-aminophenol (B121084) in Pseudomonas sp. AP-3 is also well-studied, involving direct ring cleavage by a dioxygenase. jst.go.jp

Based on these precedents, a plausible pathway for this compound could involve one of two initial steps:

Deamination: An initial conversion to 2-propyl-hydroquinone (2-propylbenzene-1,4-diol) with the release of ammonia (B1221849).

Hydroxylation: Addition of a hydroxyl group to form a propyl-aminocatechol intermediate.

Following these initial transformations, the resulting di-hydroxylated aromatic ring (a catechol or hydroquinone (B1673460) derivative) is susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the TCA cycle. researchgate.net For example, hydroquinone dioxygenase cleaves hydroquinone to produce γ-hydroxymuconic semialdehyde. d-nb.info

Table 1: Potential Metabolites in this compound Degradation
Precursor CompoundPotential Initial Metabolite(s)Key Transformation
This compound2-PropylhydroquinoneDeamination
This compoundPropyl-catechol derivativeHydroxylation
2-Propylhydroquinone / Propyl-catecholAliphatic ring-fission products (e.g., hydroxymuconic semialdehyde derivatives)Ring Cleavage

The microbial breakdown of aromatic compounds like this compound is driven by specific classes of enzymes, primarily oxidoreductases.

Monooxygenases : These enzymes, including cytochrome P450 monooxygenases found in fungi, are capable of hydroxylating the aromatic ring, a critical first step in the degradation of many alkylphenols. nih.gov Fungal P450 enzymes have shown activity in oxidizing various alkylphenols, including 4-n-propylphenol. nih.gov

Dioxygenases : These are crucial for the aromatic ring-cleavage step. researchgate.net They incorporate both atoms of molecular oxygen into the substrate. nih.gov Dioxygenases are classified based on where they cleave the ring relative to the hydroxyl groups (ortho- or meta-cleavage). nih.gov For example, 2-aminophenol-1,6-dioxygenase is a novel enzyme purified from Pseudomonas pseudoalcaligenes JS45 that directly cleaves the 2-aminophenol ring. nih.gov This enzyme has an α2β2 subunit structure and requires ferrous iron as a cofactor. nih.gov

Deaminases : These enzymes catalyze the removal of the amino group from the aromatic ring, often as an initial step, converting an aminophenol to a corresponding dihydroxybenzene (hydroquinone or catechol) and releasing ammonia. d-nb.info This mechanism has been observed in the degradation of 2-chloro-4-aminophenol. d-nb.info

Table 2: Key Enzymes in Aminophenol and Alkylphenol Biodegradation
Enzyme ClassSpecific ExampleFunction in Degradation PathwaySource Organism ExampleCitation(s)
Monooxygenases Cytochrome P450Initial hydroxylation of the aromatic ringPhanerochaete chrysosporium nih.gov
Dioxygenases 2-Aminophenol 1,6-dioxygenaseAromatic ring cleavagePseudomonas pseudoalcaligenes JS45 nih.gov
Dioxygenases Catechol 2,3-dioxygenaseMeta-cleavage of catechol intermediatesPseudomonas putida bioline.org.br
Deaminases 2C4AP-deaminaseRemoval of amino group (deamination)Arthrobacter sp. SPG d-nb.info

Microbial Degradation Pathways and Metabolite Identification

Environmental Fate and Transport Modeling

Understanding how this compound behaves in the environment is crucial for assessing its potential exposure and impact. This is often achieved through modeling based on its physical and chemical properties.

The environmental distribution of a chemical is largely governed by its physical and chemical properties, such as water solubility and its octanol-water partition coefficient (log Kₒw). For this compound, the predicted properties suggest how it will partition between air, water, soil, and sediment.

The octanol-water partition coefficient (Log Kₒw) is a key indicator of a substance's tendency to associate with organic matter. While experimental data for this compound is scarce, its predicted XLogP3 value is 1.5. This moderate lipophilicity suggests it will have some affinity for organic carbon in soil and sediment. By analogy, related compounds like para-C12-alkylphenols, which are more hydrophobic, are expected to partition mainly to soil and sediment upon release into the environment. researchgate.net

Environmental fate models like the EPA's EPI Suite™ can predict the distribution of chemicals. chemsafetypro.comepa.gov A Level III multimedia fugacity model predicts that a substance with these properties, if released, will predominantly end up in soil and water compartments. chemsafetypro.com Its potential for bioaccumulation in aquatic organisms is expected to be low to moderate, given the log Kₒw value is well below the typical threshold of concern for high bioaccumulation (i.e., >5). chemsafetypro.com

Table 3: Predicted Physicochemical and Environmental Fate Properties of this compound
PropertyPredicted ValueImplication for Environmental FateSource(s)
Molecular Formula C₉H₁₃NO--
Molecular Weight 151.21 g/mol --
Melting Point 109-110 °CSolid at room temperature-
log Kₒw (XLogP3) 1.5Moderate tendency to adsorb to soil/sediment; low bioaccumulation potential-
Water Solubility 6883 mg/L (predicted)Moderately soluble in water chemsafetypro.com
Vapor Pressure 0.0012 mmHg at 25°C (predicted)Low volatility; unlikely to partition significantly to air nih.govijbs.com
Henry's Law Constant 3.38 x 10⁻⁹ atm-m³/mole (predicted)Will tend to remain in water rather than volatilize into the air-

Abiotic degradation refers to the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. chemsafetypro.com

Hydrolysis : this compound is not expected to undergo significant hydrolysis under typical environmental conditions (pH 5-9), as it lacks functional groups that are readily susceptible to this process. nih.gov For similar substances like para-C12-alkylphenols, hydrolysis is also considered a negligible removal process in the aquatic environment. researchgate.net

Photolysis : This process involves degradation by light. Aminophenols can be susceptible to direct photolysis if they absorb light within the solar spectrum (>290 nm). nih.gov 4-Aminophenol, for instance, absorbs light at 294 nm and is known to be unstable in the presence of air and light, undergoing oxidation to colored products. nih.govresearchgate.net The vapor-phase reaction of aminophenols with photochemically-produced hydroxyl radicals in the atmosphere is predicted to be rapid, with half-lives on the order of hours. nih.govnih.gov However, in the aquatic environment, while direct photolysis is possible, its rate may be slow compared to biodegradation. researchgate.net

Predicted Environmental Distribution and Partitioning

Green Synthesis and Waste Minimization from a Lifecycle Perspective

Applying the principles of green chemistry to the synthesis of this compound offers a pathway to reduce environmental impact and improve sustainability. uni-konstanz.de This involves using renewable feedstocks and developing more efficient, less hazardous chemical transformations.

A promising green route begins with lignin (B12514952), a complex aromatic polymer that is a major component of biomass and is often treated as waste from the paper and pulp industry. mdpi.com Lignin can be catalytically converted to simpler phenolic compounds, including 2-methoxy-4-propylphenol (B1219966) (dihydroeugenol). nih.gov This renewable phenol (B47542) derivative could then be converted to 2-propylphenol.

The subsequent step, the introduction of the amino group, can be achieved through green amination strategies that avoid harsh conditions and hazardous reagents. Recent advances include:

Palladium-catalyzed amination : Methods have been developed to directly convert phenols into primary anilines using inexpensive and readily available reagents like hydrazine (B178648) or ammonium formate (B1220265), with water often used as an environmentally benign solvent. nih.govresearchgate.netsemanticscholar.org

Nickel-catalyzed reductive amination : Supported nickel catalysts can be used for the reductive amination of phenols with ammonia, avoiding the need for expensive noble metals. rsc.org

Electrochemical amination : An electrochemical Ritter-type reaction has been demonstrated for the site-selective C-H amination of phenol, offering a route that is free of external oxidants and catalysts. organic-chemistry.org

From a lifecycle assessment (LCA) perspective, substituting petroleum-based feedstocks with renewable ones like lignin generally leads to a significant reduction in greenhouse gas emissions and fossil fuel consumption. ntnu.noresearchgate.net LCA studies on phenol-formaldehyde resins show that replacing phenol with lignin improves environmental performance across multiple impact categories. researchgate.net However, bio-based production can sometimes increase other impacts, such as eutrophication and water depletion, highlighting the need for a holistic assessment of the entire production lifecycle. ntnu.noresearchgate.net

Q & A

Q. What are the recommended synthetic pathways for 5-Amino-2-propylphenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves propylation of 2-aminophenol derivatives via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 2-aminophenol with propyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of 2-aminophenol to propylating agent) and inert atmosphere to prevent oxidation .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), a propyl chain (δ 0.9–1.5 ppm for CH₃, δ 1.6–2.2 ppm for CH₂), and an amine proton (δ 3.0–5.0 ppm, broad). ¹³C NMR confirms aromatic carbons and propyl chain .
  • Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 165.2 (C₉H₁₃NO) .
  • FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O) confirm functional groups .

Q. What solubility characteristics of this compound are critical for experimental design?

  • Methodological Answer : Solubility varies with solvent polarity:
SolventSolubility (mg/mL)Temperature (°C)
Water<125
Ethanol15–2025
DCM50–6025
Use ethanol for reaction media and DCM for extraction. Pre-saturate solvents with nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffers (pH 3–9) and incubate compound at 37°C. Monitor degradation via HPLC every 24 hours. Degradation is minimal at pH 5–7 but accelerates under alkaline conditions (pH >8) due to deprotonation of the phenolic -OH .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >200°C). Store lyophilized samples at -20°C to prevent dimerization .

Q. What strategies resolve contradictory data in catalytic studies involving this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments with freshly prepared reagents to rule out batch variability .
  • Cross-Validation : Compare results across multiple analytical methods (e.g., UV-Vis vs. LC-MS for concentration measurements).
  • Controlled Variables : Standardize reaction parameters (e.g., stirring rate, humidity) to isolate confounding factors .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model:
  • Electrophilic Aromatic Substitution : Localize electron density on the aromatic ring (para to -NH₂ group) for predictive regioselectivity .
  • pKa Prediction : Estimate pKa of phenolic -OH (~9.5) and amine (-NH₂, ~4.8) using COSMO-RS solvation models .

Key Considerations for Researchers

  • Safety : Follow SDS guidelines for handling amines and phenols (e.g., PPE, fume hoods) .

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